N-(1H-Indol-5-yl)acrylamide

BTK Kinase Inhibition Covalent Inhibitor

Indole acrylamide scaffolds exhibit extreme >10,000-fold potency variability across targets, making unvalidated procurement high-risk. This compound is a structurally authenticated covalent inhibitor fragment with documented multi-target activity (EGFR IC50 213 nM, HDAC5 IC50 674 nM). It serves as a foundational pharmacophore for TEAD, DGAT-2, and BTK inhibitor patent families. Key differentiation: (1) Validated electrophilic acrylamide warhead enables covalent target engagement distinct from reversible analogs; (2) Indole 5-substitution pattern confers unique selectivity profiles vs. alternative regioisomers; (3) Documented synthetic tractability supports rapid SAR expansion. For BTK-targeted programs, verify derivative potency data (1-26 nM range) before ordering. Supplied as custom-synthesized research compound with full analytical characterization.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B12979110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Indol-5-yl)acrylamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C11H10N2O/c1-2-11(14)13-9-3-4-10-8(7-9)5-6-12-10/h2-7,12H,1H2,(H,13,14)
InChIKeyPGIDHDBZHNIZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indol-5-yl)acrylamide: Chemical Identity & Baseline


N-(1H-Indol-5-yl)acrylamide (CAS: 1250384-35-0) is an indole-based acrylamide compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . Its structure comprises an indole core substituted at the 5-position with an acrylamide functional group, providing a reactive electrophilic warhead capable of forming covalent bonds with nucleophilic cysteine residues in target proteins [1]. This compound serves as both a standalone covalent inhibitor and a foundational pharmacophore for numerous patent families, including TEAD inhibitors (Sanofi WO 2021/204823 A1), DGAT-2 selective inhibitors, and IMPDH inhibitors [2][3]. The indole scaffold is a privileged structure in medicinal chemistry, and the acrylamide moiety enables covalent inhibition mechanisms that can confer prolonged target engagement and distinct selectivity profiles compared to non-covalent analogs.

Covalent inhibitor pharmacophore with an indole 5-acrylamide warhead
Supports target engagement studies through cysteine-reactive mechanism
Foundational scaffold for kinase, HDAC, and TEAD inhibitor families
Referenced in multiple patent families; adaptable to diverse target selectivity
Baseline unsubstituted probe for structure-activity relationship (SAR) campaigns
Requires derivative-specific target engagement data for target selection

Generic Substitution Risks for N-(1H-Indol-5-yl)acrylamide


The substitution of N-(1H-Indol-5-yl)acrylamide with structurally similar indole acrylamides or alternative covalent warheads is fraught with performance risk due to extreme target-dependent variability in potency and selectivity. BindingDB data reveal that this scaffold exhibits activity spanning over four orders of magnitude across different targets, with IC50 values ranging from 1 nM (BTK, US20240083900 Example 99) to >10,000 nM (BTK, CHEMBL3605100) and 4,600 nM (adenylate cyclase 1) [1][2][3]. Even within the same target (BTK), minor structural modifications result in potency differences exceeding 10,000-fold, underscoring that this compound class is highly sensitive to precise substitution patterns [1][2]. Furthermore, the acrylamide warhead confers covalent binding kinetics that differ fundamentally from reversible inhibitors, and the indole 5-substitution pattern determines distinct selectivity profiles—for example, furfurylamine-containing derivatives demonstrate selectivity for DGAT-2 over DGAT-1, whereas alternative substitution patterns yield TEAD inhibition [4][5]. Generic interchange without quantitative comparative data risks selecting a compound with irrelevant target engagement or suboptimal potency for the intended application.

Extreme scaffold sensitivity to substitution pattern
BTK inhibitory potency varies dramatically across structural analogs; minor modifications may shift activity by orders of magnitude.
Covalent vs. non-covalent mechanism mismatch
Acrylamide warhead confers irreversible binding kinetics; non-covalent indole analogs may not reproduce target residence time or selectivity profile.
Substitution pattern determines target preference
Furfurylamine derivatives prefer DGAT-2 while other substitutions shift toward TEAD or BTK; generic swap risks irrelevant target engagement.

Quantitative Differentiation Evidence


BTK Inhibition: Scaffold Sensitivity

Within the indole acrylamide class, BTK inhibitory activity exhibits extreme sensitivity to structural variation, with IC50 values ranging from 1 nM to 10,000 nM. This 10,000-fold potency differential within a single target class highlights that not all indole acrylamides are functionally equivalent. The unsubstituted N-(1H-Indol-5-yl)acrylamide scaffold serves as a reference baseline; specific substituted derivatives achieve high-potency BTK inhibition (e.g., 1 nM and 22-26 nM) while other structural variants exhibit negligible activity (>10,000 nM) [1][2]. This extreme variability demands that procurement decisions be guided by specific target engagement data rather than class-level assumptions.

BTK Scaffold Sensitivity
Class-level context
High-activity derivative: 1 nM
Low-activity analog: 10,000 nM
Example 99 (1 nM) vs CHEMBL3605100 (10,000 nM)
10,000-fold potency range within same BTK target
Reported BTK inhibition context varies profoundly with substitution; class-level inference is unreliable.
Assay: recombinant BTK, HTRF; procurement must rely on derivative-specific data.
BTK Kinase Inhibition Covalent Inhibitor B-cell Malignancies

EGFR Inhibition: Baseline Activity vs Clinical Inhibitors

The unsubstituted N-(1H-Indol-5-yl)acrylamide demonstrates measurable EGFR inhibitory activity with an IC50 of 213 nM [1]. While potent EGFR inhibitors (e.g., osimertinib, afatinib) achieve sub-nanomolar to low-nanomolar IC50 values (0.1-10 nM range), this unsubstituted scaffold provides a 200 nM baseline activity that establishes its viability as an EGFR-directed pharmacophore. The 20- to 2,000-fold potency gap relative to clinical-grade EGFR inhibitors contextualizes its role as a research tool or fragment starting point rather than a direct therapeutic comparator.

EGFR Baseline Activity
Cross-study reported
N-(1H-Indol-5-yl)acrylamide IC50: 213 nM
Unsubstituted scaffold Clinical EGFR inhibitors ~0.1–10 nM
20- to 2,000-fold lower potency vs optimized clinical inhibitors
Supports EGFR-directed fragment optimization; not a direct therapeutic comparator.
Radiometric ELISA; ATF-2 substrate; endpoint context for SAR.
EGFR Kinase Inhibition Cancer Covalent Inhibitor

HDAC5 Inhibition: Moderate Potency Profile

N-(1H-Indol-5-yl)acrylamide exhibits HDAC5 inhibitory activity with an IC50 of 674 nM [1]. This activity profile differs from optimized indole-based HDAC inhibitors such as MPT0G009, which demonstrates pan-HDAC inhibition with potent anti-arthritic and anticancer effects [2]. The 674 nM activity positions the unsubstituted scaffold as a moderate-activity fragment for HDAC-directed discovery, with the acrylamide warhead providing a covalent binding mechanism that may confer distinct residence time kinetics compared to hydroxamate-based HDAC inhibitors.

HDAC5 Potency
Cross-study reported
IC50: 674 nM
Moderate HDAC5 activity; suitable as covalent fragment for epigenetic assay development.
Recombinant HDAC5, Ac-peptide-AMC substrate; optimized indoline inhibitors may offer higher potency.
HDAC5 Epigenetics Histone Deacetylase Cancer

Dual MAO-B/Nrf2 Pharmacology of Fluorophenyl Derivative

The (E)-3-(2-fluorophenyl)-N-(1H-indol-5-yl)acrylamide derivative exhibits dual pharmacological activity: MAO-B inhibition with an IC50 of 3.61 µM and Nrf2 induction with an IC50 of 0.361 µM in an AREc32 cell reporter assay . This dual activity profile differentiates this specific derivative from the unsubstituted parent compound and from other indole acrylamides that lack the fluorophenyl substitution. The 10-fold higher potency for Nrf2 induction (0.361 µM) compared to MAO-B inhibition (3.61 µM) indicates a biased functional profile that may be advantageous for neuroprotective or antioxidant applications.

Dual MAO-B / Nrf2
Head-to-head reported
MAO-B IC50: 3.61 µM
Nrf2 induction IC50: 0.361 µM
Fluorophenyl derivative vs unsubstituted parent (no activity)
10-fold higher potency for Nrf2 over MAO-B in same derivative
Biased profile supports oxidative stress response pathway studies.
AREc32 cell reporter assay; source-specific review needed for Nrf2 activity.
MAO-B Nrf2 Neuroprotection Oxidative Stress

Adenylate Cyclase 1: Selectivity Benchmark

A structurally related indole acrylamide derivative (BDBM50521067/CHEMBL4452051) exhibits weak adenylate cyclase 1 (AC1) inhibition with an IC50 of 4,600 nM [1]. This low micromolar activity, measured in A23187-stimulated HEK293 cells via cAMP accumulation assay, establishes a useful selectivity benchmark: the indole acrylamide scaffold demonstrates >20-fold selectivity for EGFR (213 nM) over AC1 (4,600 nM) and >170-fold selectivity for BTK (26 nM) over AC1. This selectivity profile indicates that the scaffold does not promiscuously inhibit unrelated enzyme classes at pharmacologically relevant concentrations.

AC1 Selectivity
Class-level context
AC1 IC50: 4,600 nM (representative analog)
EGFR 213 nM, BTK 26 nM vs AC1 4,600 nM
>20-fold selectivity over AC1; >170-fold for BTK
Indole acrylamide scaffold shows limited promiscuity; kinase inhibition likely target-specific.
HEK293 cAMP accumulation assay; selectivity interpretation requires validation.
Adenylate Cyclase 1 cAMP Signaling Selectivity Off-Target

DGAT-2 Selectivity of Furfurylamine Derivative

Furfurylamine-containing indolyl acrylamide derivative 5h demonstrates selective inhibition of human DGAT-2 over DGAT-1, a selectivity profile that differentiates it from alternative indole acrylamide substitution patterns [1]. This DGAT-2 selectivity is functionally significant because DGAT-1 and DGAT-2 catalyze the same terminal step in triglyceride synthesis but exhibit distinct tissue distribution and physiological roles. Compound 5h inhibited triglyceride synthesis dose-dependently in HepG2 hepatocellular carcinoma cells, confirming cellular target engagement [1]. This selectivity contrasts with the TEAD-inhibitory profile observed with alternative indole acrylamide substitution patterns claimed in patent WO 2021/204823 A1 [2].

DGAT-2 Selectivity
Class-level context
Furfurylamine derivative 5h selective for DGAT-2 over DGAT-1
Cellular triglyceride synthesis inhibition confirmed in HepG2 cells
Substitution pattern dictates DGAT isoform preference; distinct from TEAD-targeting derivatives.
Rat liver microsomes, human DGAT-1/2 selectivity; requires cell-model endpoint review.
DGAT-2 Lipid Metabolism Obesity Metabolic Disease

Application Scenarios for N-(1H-Indol-5-yl)acrylamide


BTK-Targeted Covalent Probe Development

For BTK-targeted covalent probe development or B-cell malignancy research, procurement should prioritize specific high-potency indole acrylamide derivatives with documented BTK IC50 values of 1-26 nM [1][2]. The extreme 10,000-fold potency variation within this scaffold class (1 nM to 10,000 nM) mandates that only derivatives with validated BTK inhibitory activity be selected; generic indole acrylamides lacking BTK data carry high risk of negligible activity [3]. Researchers should verify BTK IC50 data from authoritative databases (BindingDB, ChEMBL) before procurement.

EGFR-Directed Fragment-Based Drug Discovery

N-(1H-Indol-5-yl)acrylamide serves as a validated EGFR-directed fragment for medicinal chemistry optimization, with a baseline EGFR IC50 of 213 nM [1]. This moderate activity, combined with the indole scaffold's established synthetic tractability and the acrylamide warhead's covalent binding potential, makes it suitable as a starting point for structure-activity relationship (SAR) campaigns aimed at improving EGFR potency. Researchers should note the 20- to 2,000-fold potency gap relative to clinical EGFR inhibitors and plan optimization strategies accordingly [1].

HDAC5 Biochemical Assay & Epigenetic Studies

N-(1H-Indol-5-yl)acrylamide provides a moderate-activity HDAC5 tool compound with an IC50 of 674 nM, suitable for biochemical assay development and initial HDAC5 target validation studies [1]. For cellular or in vivo applications requiring potent pan-HDAC inhibition, optimized indoline derivatives such as MPT0G009 (3-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyacrylamide) with documented cellular apoptosis induction and in vivo efficacy should be procured instead [2].

Neuroprotection: Dual MAO-B/Nrf2 Pharmacology

For neuroprotection or oxidative stress research, the (E)-3-(2-fluorophenyl)-N-(1H-indol-5-yl)acrylamide derivative (CAS: 3094045-97-0) should be procured due to its dual MAO-B inhibition (IC50 = 3.61 µM) and Nrf2 induction (IC50 = 0.361 µM) activities [1]. The 10-fold higher potency for Nrf2 induction suggests biased functional pharmacology that may confer advantages in models of neurodegeneration or inflammation. The unsubstituted N-(1H-Indol-5-yl)acrylamide parent compound lacks documented MAO-B or Nrf2 activity and is not suitable for these applications [1].

DGAT-2 Selective Inhibitor Evaluation

For triglyceride synthesis inhibition and metabolic disease research targeting DGAT-2, furfurylamine-containing indolyl acrylamide derivatives (exemplified by compound 5h) should be evaluated [1]. These compounds demonstrate selective inhibition of human DGAT-2 over DGAT-1 and dose-dependently inhibit triglyceride synthesis in HepG2 cells, confirming functional cellular activity [1]. This selectivity profile is distinct from alternative indole acrylamide derivatives that target TEAD (WO 2021/204823 A1) and should guide target-specific procurement decisions [2].

Application
Selection Property
Validation Focus
BTK pathway probe development
Kinase selectivity review
BTK target engagement assay
EGFR-directed fragment optimization
Covalent fragment optimization
EGFR inhibition assay (SAR baseline)
HDAC5 epigenetic assay development
HDAC isoform profiling
HDAC5 biochemical assay
Oxidative stress / Nrf2 pathway studies
Dual MAO-B / Nrf2 profiling
Nrf2 induction reporter assay
Triglyceride synthesis / DGAT-2 research
DGAT isoform selectivity
Cellular triglyceride inhibition (HepG2)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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